molecular formula C26H22N4O B11568781 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11568781
M. Wt: 406.5 g/mol
InChI Key: SCPAYDQJVWCLLE-UHFFFAOYSA-N
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Description

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H22N4O . This compound is known for its unique structural features, which include a benzotriazole ring fused with a naphthalene carboxamide moiety. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, modulating their activity. The naphthalene carboxamide moiety may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H22N4O/c1-3-18-11-13-20(14-12-18)30-28-24-15-17(2)23(16-25(24)29-30)27-26(31)22-10-6-8-19-7-4-5-9-21(19)22/h4-16H,3H2,1-2H3,(H,27,31)

InChI Key

SCPAYDQJVWCLLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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